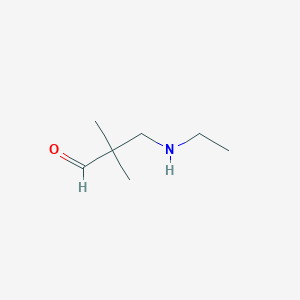
Propanal, 3-(ethylamino)-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanal, 3-(ethylamino)-2,2-dimethyl- is an organic compound with the molecular formula C7H15NO It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by two methyl groups, and an ethylamino group is attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize propanal, 3-(ethylamino)-2,2-dimethyl- involves an aldol condensation reaction. This reaction typically involves the condensation of propanal with an appropriate amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the aldol product.
Reductive Amination: Another method involves the reductive amination of 2,2-dimethylpropanal with ethylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of propanal, 3-(ethylamino)-2,2-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: Propanal, 3-(ethylamino)-2,2-dimethyl- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a suitable base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propanal, 3-(ethylamino)-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in the study of enzyme-substrate interactions, particularly those involving aldehyde dehydrogenases and amine oxidases.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism by which propanal, 3-(ethylamino)-2,2-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways:
Aldehyde Dehydrogenases: The aldehyde group can be oxidized by aldehyde dehydrogenases, leading to the formation of carboxylic acids.
Amine Receptors: The ethylamino group can interact with amine receptors, potentially modulating neurotransmitter activity in the brain.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Propanal, 3-(ethylamino)-2,2-dimethyl- can be compared with other similar compounds to highlight its uniqueness:
Propanal, 2,2-dimethyl-: Lacks the ethylamino group, making it less versatile in terms of chemical reactivity and biological interactions.
Propanal, 3-(methylamino)-2,2-dimethyl-: Similar structure but with a methylamino group instead of an ethylamino group, which can lead to different reactivity and biological activity.
Butanal, 3-(ethylamino)-2,2-dimethyl-: Has an additional carbon in the aldehyde chain, which can affect its physical properties and reactivity.
特性
CAS番号 |
914673-51-1 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
3-(ethylamino)-2,2-dimethylpropanal |
InChI |
InChI=1S/C7H15NO/c1-4-8-5-7(2,3)6-9/h6,8H,4-5H2,1-3H3 |
InChIキー |
ACBJRUWAYODKST-UHFFFAOYSA-N |
正規SMILES |
CCNCC(C)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
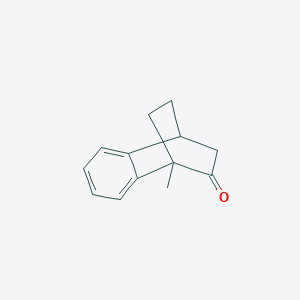
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
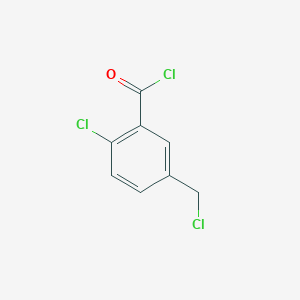
![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
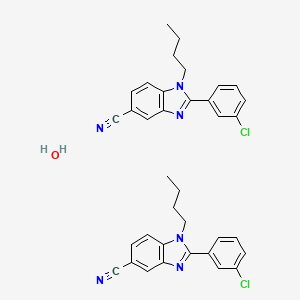
![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B12614081.png)
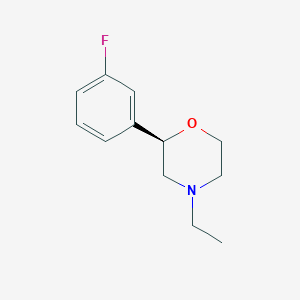
![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)


